molecular formula C12H23N3O2 B1461436 (4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 1018256-42-2

(4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B1461436
CAS No.: 1018256-42-2
M. Wt: 241.33 g/mol
InChI Key: UBRUSWRBXWLJGI-UHFFFAOYSA-N
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Description

(4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a high-value chemical building block designed for pharmaceutical research and development. This multifunctional compound integrates a piperazine core, a tetrahydrofuran-2-yl methanone group, and a terminal aminopropyl side chain. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently featured in compounds targeting central nervous system (CNS) disorders. Its derivatives are extensively investigated as agonists for dopamine receptors (such as D2 and D3), which are primary targets for developing therapeutics for Parkinson's disease . Furthermore, the structure of this reagent, particularly its piperazine component, is common in active pharmaceutical ingredients (APIs), including advanced therapies like the BCL-2 inhibitor Venetoclax . The specific molecular architecture of this compound makes it a versatile intermediate for constructing more complex molecules. The reactive primary amine on the propyl chain serves as a convenient handle for further chemical modification, allowing researchers to link this pharmacophore to other molecular entities through amide bond formation or reductive amination . Concurrently, the tetrahydrofuran-2-yl methanone group contributes to the molecule's overall stereoelectronic properties and can influence its pharmacokinetic profile. This combination of features provides researchers with a powerful tool for synthesizing novel compound libraries aimed at exploring new biological targets or optimizing lead compounds in drug discovery campaigns. Its applications span the synthesis of potential neuroprotective agents, multifunctional ligands, and other biologically active molecules. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[4-(3-aminopropyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c13-4-2-5-14-6-8-15(9-7-14)12(16)11-3-1-10-17-11/h11H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRUSWRBXWLJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone , also known by its CAS number 192130-34-0, is a piperazine derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H23N3O2C_{11}H_{23}N_3O_2 with a molecular weight of 229.32 g/mol. The structure features a piperazine ring substituted with an aminopropyl group and a tetrahydrofuran moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC11H23N3O2
Molecular Weight229.32 g/mol
CAS Number192130-34-0
InChI KeyQSYTWBKZNNEKPN-UHFFFAOYSA-N

Research indicates that piperazine derivatives, including the compound , can interact with various biological targets. Notably, they have been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and exhibiting neuroprotective effects .

Antimicrobial Properties

In studies focused on tuberculosis, similar piperazine derivatives demonstrated inhibitory activity against Mycobacterium tuberculosis by targeting inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for bacterial survival . The compound's structural features may contribute to its effectiveness against such pathogens.

Analgesic Activity

Research has also explored the analgesic potential of piperazine derivatives. Modifications in their chemical structure can enhance pain-relieving properties, suggesting that compounds like this compound could be developed into effective analgesics through further chemical optimization .

Case Studies

  • Inhibition of Acetylcholinesterase :
    • A study demonstrated that various piperazine derivatives could bind to both the peripheral anionic site and catalytic sites of AChE. This interaction suggests a potential role in treating neurodegenerative diseases such as Alzheimer's by preventing amyloid peptide aggregation .
  • Antitubercular Activity :
    • A recent investigation identified a structurally similar piperazine compound as a promising anti-tubercular agent with minimal toxicity to mammalian cells. The study highlighted the importance of structural modifications in enhancing efficacy against drug-resistant strains of M. tuberculosis .

Scientific Research Applications

The compound (4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone , also known by its chemical structure, exhibits a variety of applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, mechanisms of action, and relevant case studies.

Pharmacological Studies

Research indicates that compounds similar to this compound are being investigated for their roles as potential anxiolytics and antidepressants. The piperazine framework is particularly noted for its efficacy in modulating serotonin and dopamine pathways, which are crucial in mood regulation.

Anticancer Research

Recent studies have highlighted the potential of piperazine derivatives in cancer therapy. For instance, compounds incorporating similar structures have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific case studies have demonstrated that modifications to the piperazine core can lead to enhanced cytotoxicity against various cancer cell lines.

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests applications in treating neurodegenerative diseases. Research into related compounds has shown effectiveness in models of Alzheimer's disease, where they may help mitigate cognitive decline by enhancing cholinergic signaling.

Antimicrobial Properties

Emerging data suggest that piperazine derivatives possess antimicrobial activity against a range of pathogens. Investigations into their structure-activity relationships have revealed that specific substitutions can enhance their efficacy against bacterial strains, making them candidates for antibiotic development.

Table: Summary of Case Studies Involving Piperazine Derivatives

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM.
NeuroprotectionShowed improvement in cognitive function in animal models of Alzheimer's disease when administered at doses of 5-20 mg/kg.
Antimicrobial EfficacyExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The core piperazin-1-yl(tetrahydrofuran-2-yl)methanone scaffold is shared across multiple derivatives. Key structural variations include:

Compound Name Substituents Key Features Reference
(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone (13) 4-Amino-6,7-dimethoxyquinazolin-2-yl at piperazine 4-position Aromatic heterocycle (quinazoline) enhances planar rigidity; yields 65%
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl at piperazine 4-position; furan-2-yl methanone Aromatic amine for hydrogen bonding; furan increases π-π interactions
Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) 4-(Trifluoromethyl)phenyl at piperazine 4-position; thiophen-2-yl methanone Electron-withdrawing CF₃ group enhances metabolic stability
(4-(2-Chloro-4-nitro-5-(vinylthio)thien-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone (P28G6) Chloro-nitro-thienyl at piperazine 4-position Electrophilic nitro and chloro groups for covalent binding

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminopropyl chain in the target compound provides a basic, nucleophilic site, contrasting with electron-withdrawing groups (e.g., CF₃ in MK37) that improve stability but reduce reactivity .
  • Heterocyclic vs.

Physicochemical and Spectral Properties

  • Melting Points : Analogs with aromatic substituents (e.g., compound 25h in ) exhibit higher melting points (170–172°C) due to crystallinity, while aliphatic derivatives (e.g., 29b) are oils .
  • Spectral Data :
    • IR : Stretching frequencies for C=O (1657–1647 cm⁻¹) and NH/CH₂ (2871–2954 cm⁻¹) are consistent across derivatives .
    • NMR : Piperazine NCH₂ protons resonate at δ 3.18–3.60 ppm, while tetrahydrofuran OCH appears at δ 4.52–4.67 ppm .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves:

  • Construction or procurement of a piperazine intermediate.
  • Introduction of the 3-aminopropyl substituent onto the piperazine nitrogen.
  • Formation of the amide bond between the piperazine nitrogen and the tetrahydrofuran-2-carboxylic acid or its activated derivative.

Stepwise Preparation

Preparation of 4-(3-Aminopropyl)piperazine Intermediate

A common approach starts with piperazine or a protected piperazine derivative. The 3-aminopropyl group is introduced via nucleophilic substitution using 3-bromopropylamine or a protected equivalent. For example, a reaction of piperazine with 3-bromopropylamine under basic conditions (e.g., K2CO3 in DMF) at moderate temperatures (20–50 °C) can yield the 4-(3-aminopropyl)piperazine intermediate with high efficiency (up to 97% yield reported in analogous systems).

Activation of Tetrahydrofuran-2-carboxylic Acid

The tetrahydrofuran-2-yl moiety is introduced via the corresponding carboxylic acid, tetrahydrofuran-2-carboxylic acid. This acid is typically activated for amide bond formation using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA or triethylamine (TEA). The activation occurs in polar aprotic solvents such as DMF at ambient temperature, facilitating the formation of an active ester intermediate ready for nucleophilic attack by the amine.

Amide Bond Formation

The key step involves coupling the 4-(3-aminopropyl)piperazine intermediate with the activated tetrahydrofuran-2-carboxylic acid derivative. This step is generally performed in DMF or dichloromethane (DCM) with HATU and a base (TEA or DIPEA) at room temperature for 1–2 hours. The reaction completion is monitored by LC-MS or TLC. After coupling, the reaction mixture is quenched with water, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. Purification is achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Alternative Synthetic Routes

  • Reductive amination approach: In some cases, the aminopropyl substituent can be introduced via reductive amination of a piperazine aldehyde intermediate with 3-aminopropylamine, followed by reduction with sodium triacetoxyborohydride or sodium cyanoborohydride. This method allows for selective functionalization and can be coupled with subsequent amide formation.

  • Protection/deprotection strategies: To improve selectivity and yield, protecting groups such as Boc (tert-butoxycarbonyl) can be used on the amine functionalities during intermediate steps. Deprotection is typically achieved with trifluoroacetic acid (TFA) or HCl in methanol before final coupling.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
4-(3-Aminopropyl)piperazine Piperazine + 3-bromopropylamine, K2CO3 DMF 20–50 °C 0.5–1h Up to 97 Nucleophilic substitution
Activation of acid Tetrahydrofuran-2-carboxylic acid + HATU + base DMF 20 °C 0.5–1h N/A Formation of active ester
Amide bond formation Activated acid + 4-(3-aminopropyl)piperazine + base DMF/DCM 20 °C 1–2h 70–85 Coupling reaction, monitored by LC-MS/TLC
Protection/deprotection (if used) Boc protection with Boc2O; deprotection with TFA/HCl Various RT 1–2h High Improves selectivity and purification

Purification and Characterization

Purification is generally performed by silica gel column chromatography using gradients of petroleum ether and ethyl acetate. The final compound is characterized by:

Detailed Research Findings

  • The use of HATU as a coupling reagent is preferred due to its high efficiency and mild reaction conditions, which preserve sensitive functional groups such as the tetrahydrofuran ring.

  • Protection of amine groups with Boc enhances the selectivity of the coupling reaction and facilitates purification, especially when multiple amines are present in the molecule.

  • Reductive amination strategies provide an alternative to direct alkylation for introducing the aminopropyl substituent, offering better control over substitution patterns and stereochemistry when relevant.

  • Reaction monitoring by LC-MS is crucial to ensure complete conversion and to avoid side reactions, particularly hydrolysis or over-alkylation.

  • Yields can vary depending on the purity of starting materials, solvent choice, and reaction scale but generally range from 70% to above 90% for key steps.

Q & A

Basic Research Question

  • HPLC-PDA : High-performance liquid chromatography with photodiode array detection to quantify impurities (>98% purity threshold) .
  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via NMR/MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to recommend storage temperatures (e.g., –20°C for long-term stability) .

How can researchers design derivatives to enhance target selectivity while retaining potency?

Advanced Research Question
Derivative design strategies include:

  • Bioisosteric Replacement : Substituting THF with morpholine or tetrahydropyran to modulate steric and electronic effects .
  • Side-Chain Modifications : Introducing substituents (e.g., methyl, fluoro) on the piperazine ring to explore structure-activity relationships (SAR) .
  • Fragment-Based Screening : Identifying minimal pharmacophores using X-ray crystallography or SPR binding assays .
    Iterative cycles of synthesis and testing (e.g., IC50_{50} determination) are critical for optimization .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Reactant of Route 2
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(4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

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